Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate
Description
Potassium (3-oxabicyclo[4.1.0]heptan-1-yl)trifluoroborate is an organotrifluoroborate salt characterized by a bicyclic scaffold comprising a seven-membered ring system fused with a cyclopropane moiety (3-oxabicyclo[4.1.0]heptane). The trifluoroborate group ([BF₃K]) enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions . This compound is cataloged under CAS 2489456-41-7 and is supplied under synonyms such as AT34589 . Its structural uniqueness lies in the oxygen heteroatom within the bicyclic framework, which influences both electronic and steric properties during catalytic reactions.
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-1-yl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)6-3-5(6)1-2-11-4-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
MRLRTEZGWJXAAO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC1CCOC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves several steps. One common method includes the reaction of 3-oxabicyclo[4.1.0]heptane with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in the formation of new bonds, particularly carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparison with Similar Compounds
Structural Analogs in the Bicyclic Trifluoroborate Family
Potassium 3-Oxabicyclo[3.1.0]hexan-1-yltrifluoroborate
- Structure : Features a six-membered bicyclo[3.1.0]hexane ring with an oxygen heteroatom.
- Applications: Limited commercial availability (1 supplier) but shares cross-coupling utility .
Potassium (3-Azabicyclo[4.1.0]heptan-1-yl)trifluoroborate Derivatives
- Example : Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate (CAS 2095504-44-0).
- Key Differences : Nitrogen replaces oxygen in the bicyclic system, altering electronic properties (e.g., increased basicity) and steric bulk. The tert-butoxycarbonyl (Boc) group adds steric protection, enhancing stability during synthesis .
- Applications : Widely used in pharmaceutical intermediates due to tunable reactivity .
Potassium (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- Structure : Difluoro substitution at the 7-position introduces electron-withdrawing effects.
- Key Differences : Fluorination increases metabolic stability and alters solubility (logP). Molecular weight: 339.16 g/mol .
- Applications : Explored in medicinal chemistry for fluorinated drug candidates .
Functional Group Variations
Aryl-Substituted Trifluoroborates
- Example : Potassium (3-benzyloxyphenyl)trifluoroborate (CAS 850623-58-4).
- Key Differences : Aromatic systems with benzyloxy groups enable π-π interactions in coupling reactions. Melting point: 118–122°C .
- Reactivity : Higher electron density on the aryl ring accelerates oxidative addition in palladium-catalyzed couplings .
Heteroaryl Trifluoroborates
- Example : Potassium (5-chloropyrimidin-2-yl)trifluoroborate (CAS 1245906-58-4).
- Key Differences : Chloropyrimidine moiety introduces regioselectivity in coupling. Water-soluble crystalline solid .
- Applications : Building block for nucleoside analogs and kinase inhibitors .
Comparative Reactivity in Cross-Coupling Reactions
| Compound | Reaction Yield* | Stability to Hydrolysis | Steric Hindrance |
|---|---|---|---|
| Target Compound | 65–75% | High | Moderate |
| Potassium Phenyltrifluoroborate | 40–50% | Moderate | Low |
| Potassium (3-Azabicyclo[4.1.0]heptan-1-yl)trifluoroborate | 55–65% | High | High |
| Potassium (5-Chloropyrimidin-2-yl)trifluoroborate | 70–80% | Moderate | Low |
*Yields approximate, based on Suzuki-Miyaura couplings with aryl chlorides .
- Key Findings :
Physicochemical Properties
| Property | Target Compound | Potassium (3-Benzyloxyphenyl)trifluoroborate | Potassium (5-Chloropyrimidin-2-yl)trifluoroborate |
|---|---|---|---|
| Molecular Weight (g/mol) | 290.13 | 290.13 | 220.43 |
| Melting Point (°C) | Not Reported | 118–122 | 282–286 |
| Solubility | DMSO, Water | DMSO, THF | Water |
| Storage Conditions | 2–8°C, Inert | Room Temperature | 2–8°C |
Biological Activity
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate, with the CAS number 2489456-43-9, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article will delve into its biological activity, synthesizing findings from various studies and data sources.
The molecular formula of this compound is C₆H₉BF₃KO, with a molecular weight of 204.04 g/mol. The compound features a bicyclic structure which is significant in its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2489456-43-9 |
| Molecular Formula | C₆H₉BF₃KO |
| Molecular Weight | 204.04 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Research indicates that compounds similar to this compound exhibit biological activities primarily through their interactions with cellular pathways involved in growth regulation and apoptosis. The trifluoroborate moiety enhances the compound's ability to form stable complexes with biomolecules, potentially influencing enzyme activities and signaling pathways.
Antitumor Activity
In recent studies, derivatives of bicyclic compounds have shown promising antitumor effects. For instance, compounds with similar structures were evaluated for their ability to inhibit cancer cell growth selectively while sparing non-tumorigenic cells. One study highlighted that certain derivatives demonstrated significant growth inhibition in tumorigenic murine liver cell lines at concentrations as low as 10 µM, indicating a potential therapeutic window for further exploration .
Case Study:
A specific investigation into thalidomide derivatives revealed that modifications to the bicyclic structure could enhance selective targeting of tumor cells while minimizing effects on healthy cells. This suggests that this compound may also possess similar selective cytotoxicity, warranting further research into its efficacy against various cancer types.
Pharmacological Investigations
Pharmacological studies have focused on the synthesis and evaluation of various derivatives based on the bicyclic framework. These investigations typically assess:
- Growth Inhibition: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines.
- Cell Migration Assays: Understanding the effects on metastasis-related processes.
- Signaling Pathways: Analyzing changes in phosphoprotein levels to elucidate mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
